3-(3-Thienylmethylene)indolin-2-one
Description
Properties
IUPAC Name |
(3Z)-3-(thiophen-3-ylmethylidene)-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-13-11(7-9-5-6-16-8-9)10-3-1-2-4-12(10)14-13/h1-8H,(H,14,15)/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJXUOGWYIYONY-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CSC=C3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CSC=C3)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-Thienylmethylene)indolin-2-one typically involves the condensation of indolin-2-one with a thienylmethylene precursor. One common method is the Knoevenagel condensation, where indolin-2-one reacts with a thienyl aldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
3-(3-Thienylmethylene)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the thienylmethylene group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon, copper sulfate), and bases (e.g., sodium hydroxide, potassium carbonate). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Biological Activities
3-(3-Thienylmethylene)indolin-2-one exhibits a range of biological activities that make it a candidate for therapeutic applications:
Anti-inflammatory Properties
Research indicates that this compound acts as a potent anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in a concentration-dependent manner. This effect is mediated through the inhibition of nitric oxide production and modulation of signaling pathways, including NF-κB and MAPK .
Anticancer Activity
The compound has shown promise in anticancer research, demonstrating cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation through interference with key signaling pathways related to cancer progression .
Antimicrobial Effects
Preliminary studies have indicated that 3-(3-Thienylmethylene)indolin-2-one possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.
Medical Applications
Given its diverse biological activities, 3-(3-Thienylmethylene)indolin-2-one is being explored for several medical applications:
Potential Therapeutics
- Cancer Treatment: Due to its anticancer properties, it is being evaluated as a potential treatment for various malignancies.
- Anti-inflammatory Drugs: Its ability to reduce inflammation positions it as a candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
- Infectious Diseases: The antimicrobial activity opens avenues for its use in developing treatments for infections resistant to current antibiotics.
Industrial Applications
In addition to its medical uses, 3-(3-Thienylmethylene)indolin-2-one has applications in various industries:
- Pharmaceutical Industry: It serves as a building block for synthesizing more complex pharmaceutical compounds.
- Agrochemicals: Its biological activity may be harnessed in developing new agrochemical products aimed at pest control or plant health.
Case Studies
Several case studies highlight the effectiveness of 3-(3-Thienylmethylene)indolin-2-one:
- Study on Anti-inflammatory Mechanism:
- Anticancer Screening:
Mechanism of Action
The mechanism of action of 3-(3-Thienylmethylene)indolin-2-one involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The compound also modulates signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune response .
Comparison with Similar Compounds
3-(3-Thienylmethylene)indolin-2-one can be compared with other indole derivatives, such as:
3-(3-Hydroxyphenyl)indolin-2-one: This compound also exhibits anti-inflammatory activity but has different substituents that may affect its potency and selectivity.
3-(3-Methylphenyl)indolin-2-one: Another similar compound with variations in the substituent group, leading to differences in biological activity and chemical reactivity.
The uniqueness of 3-(3-Thienylmethylene)indolin-2-one lies in its thienylmethylene substituent, which imparts distinct chemical and biological properties compared to other indole derivatives .
Biological Activity
3-(3-Thienylmethylene)indolin-2-one is a compound that has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, including its anti-inflammatory, antimicrobial, and anticancer effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of 3-(3-Thienylmethylene)indolin-2-one consists of an indolin-2-one core with a thienylmethylene substituent. This unique structure contributes to its biological activities, making it a subject of interest in medicinal chemistry.
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of indolin-2-one, including 3-(3-Thienylmethylene)indolin-2-one, exhibit significant anti-inflammatory properties. For instance, a study evaluated various 3-substituted indolin-2-one derivatives for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The results indicated that certain derivatives could suppress nitric oxide production and inhibit signaling pathways associated with inflammation (e.g., NF-κB and MAPK pathways) .
2. Antimicrobial Activity
The compound has also shown promising antimicrobial activity. In vitro studies have revealed that 3-(3-Thienylmethylene)indolin-2-one possesses inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .
3. Anticancer Properties
Research into the anticancer potential of 3-(3-Thienylmethylene)indolin-2-one has yielded encouraging results. A study focused on its cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The compound demonstrated significant antiproliferative activity with IC50 values comparable to established chemotherapeutics .
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 4.375 - 5.014 | Induction of apoptosis |
| HCT116 | 3.236 - 4.944 | Cell cycle arrest at G2/M phase |
| HepG2 | Moderate activity | ROS generation and apoptosis induction |
Case Study 1: Anti-inflammatory Effects
In a controlled experiment, researchers synthesized multiple derivatives based on the indolin-2-one scaffold and tested their anti-inflammatory properties in macrophage cells stimulated with lipopolysaccharides (LPS). The most potent derivative significantly reduced the levels of IL-6 and TNF-α in a dose-dependent manner, indicating strong anti-inflammatory potential .
Case Study 2: Anticancer Activity
A series of compounds derived from 3-(3-Thienylmethylene)indolin-2-one were evaluated for their cytotoxic effects against cancer cell lines. The study revealed that these compounds not only inhibited cell proliferation but also induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
The biological activities of 3-(3-Thienylmethylene)indolin-2-one can be attributed to its ability to interact with various molecular targets:
- Anti-inflammatory : Inhibition of NF-kB signaling pathway and reduction in cytokine production.
- Antimicrobial : Disruption of bacterial cell membrane integrity.
- Anticancer : Induction of apoptosis via mitochondrial pathways and modulation of oxidative stress markers.
Q & A
Q. What are the common synthetic routes for 3-(3-Thienylmethylene)indolin-2-one, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions between indolin-2-one and thiophene-derived aldehydes. A standard protocol involves refluxing indolin-2-one with 3-thiophenecarboxaldehyde in acetic acid, catalyzed by Lewis acids (e.g., ZnCl₂) . Optimization includes:
- Temperature control : Prolonged reflux (3–6 hours) enhances yield but risks side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility for alkylation steps .
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) resolves stereoisomers (E/Z configurations) .
Q. How can the purity and structural identity of 3-(3-Thienylmethylene)indolin-2-one be confirmed experimentally?
- NMR spectroscopy : Look for characteristic peaks:
- ¹H NMR : δ 7.8–8.2 ppm (methylene proton), δ 6.5–7.5 ppm (thiophene and indole protons) .
- ¹³C NMR : δ 170–175 ppm (ketone C=O), δ 120–140 ppm (aromatic carbons) .
- Mass spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (e.g., C₁₃H₉NOS requires m/z 227.04) .
- HPLC : Purity >95% confirmed using C18 columns (acetonitrile/water mobile phase) .
Q. What preliminary biological assays are suitable for evaluating 3-(3-Thienylmethylene)indolin-2-one?
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM .
- Enzyme inhibition : Screen against kinases (e.g., CDK2) or proteases using fluorescence-based assays .
- Binding studies : Surface plasmon resonance (SPR) to assess affinity for α-synuclein fibrils or other protein targets .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of 3-(3-Thienylmethylene)indolin-2-one derivatives?
Q. How can contradictory bioactivity data in structurally similar indolin-2-one analogs be reconciled?
Discrepancies may arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) enhance kinase inhibition but reduce solubility .
- Stereochemical variability : Z-isomers often show lower IC₅₀ values than E-isomers in cytotoxicity assays . Resolution strategies :
- SAR studies : Systematically vary substituents (Table 1).
- Molecular docking : AutoDock Vina to predict binding modes with target proteins (e.g., α-synuclein) .
Table 1 : Structure-Activity Relationships (SAR) for Indolin-2-one Derivatives
| Substituent | Position | Bioactivity Trend | Reference |
|---|---|---|---|
| -OCH₃ | 4 | ↑ Solubility, ↓ IC₅₀ | |
| -NO₂ | 4 | ↑ Kinase inhibition | |
| Thienyl | 3 | ↑ Selectivity for α-synuclein |
Q. What strategies enhance the binding affinity of 3-(3-Thienylmethylene)indolin-2-one to α-synuclein fibrils?
- Derivatization : Introduce fluorinated groups (e.g., -CF₃) to improve hydrophobic interactions .
- Alkylation : N-alkylation (e.g., benzyl groups) increases membrane permeability .
- Isotopic labeling : Synthesize ¹⁸F-labeled analogs for PET imaging of fibril dynamics .
Q. How can mechanistic studies differentiate between covalent and non-covalent interactions of 3-(3-Thienylmethylene)indolin-2-one with biological targets?
- Time-dependent assays : Pre-incubate compound with target; irreversible binding shows reduced reversibility upon dialysis .
- Mass spectrometry : Detect adducts (e.g., +78 Da for glutathione conjugation) .
- ITC (Isothermal Titration Calorimetry) : Exothermic peaks indicate non-covalent binding; covalent modifiers show no heat change .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
